

# 3-Bromo-2,2-bis(bromomethyl)propanol physical and chemical properties

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## Compound of Interest

Compound Name: 3-Bromo-2,2-bis(bromomethyl)propanol

Cat. No.: B3424701

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## An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propanol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of **3-Bromo-2,2-bis(bromomethyl)propanol** (CAS No. 1522-92-5), also known as Tribromoneopentyl alcohol. This trifunctional compound, featuring three primary bromine atoms and a primary hydroxyl group, is a versatile building block in organic synthesis. Its utility spans from being a key component in the manufacture of flame retardants to a precursor for complex molecular architectures in medicinal chemistry. This document outlines detailed experimental protocols for its synthesis, purification, and characterization by modern analytical techniques.

### Physical and Chemical Properties

**3-Bromo-2,2-bis(bromomethyl)propanol** is a white solid at room temperature.<sup>[1][2]</sup> It is generally insoluble in water but soluble in organic solvents like chloroform and slightly soluble in methanol.<sup>[3][4]</sup> The compound is stable under normal conditions but is incompatible with strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.<sup>[2][3]</sup>

Table 1: Physical and Chemical Properties of **3-Bromo-2,2-bis(bromomethyl)propanol**

Property	Value	Source(s)
CAS Number	1522-92-5	[1]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> Br <sub>3</sub> O	[1]
Molecular Weight	324.87 g/mol	[1]
Appearance	White to off-white solid	[1][2]
Melting Point	90 - 95 °C	[1]
Boiling Point	131 °C at 2.5 mmHg	[3]
Density	2.192 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Solubility	Insoluble in water; Soluble in Chloroform, slightly soluble in Methanol	[2][3]
pKa	13.73 ± 0.10 (Predicted)	[3]
RTECS Number	UA7410000	[1]

## Experimental Protocols

### Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol

The synthesis of **3-Bromo-2,2-bis(bromomethyl)propanol** is commonly achieved through the bromination of pentaerythritol. The following protocol is a composite method based on established procedures.[5]

Materials:

- Pentaerythritol
- Acetic Acid (glacial)
- Sulfur powder

- Liquid Bromine
- Methanol
- 10% Sodium Carbonate aqueous solution
- n-Pentane

#### Procedure:

- In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 272.3g (2.0 mol) of pentaerythritol, 48.1g (1.5 mol) of sulfur powder, and 1361.5g of acetic acid.[6]
- With stirring, slowly add 639.2g (4.0 mol) of liquid bromine dropwise, ensuring the internal temperature does not exceed 50°C.[6]
- After the addition is complete, slowly raise the temperature to 120°C and continue stirring for 6 hours.[6]
- Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the conversion of tribromoneopentyl alcohol reaches over 90%.[6]
- Reduce the temperature to 80°C and recover the acetic acid and hydrobromic acid by distillation under reduced pressure.[6]
- To the residue, add 975 mL of methanol and perform alcoholysis at 80°C for 2 hours.[6]
- Recover methanol and methyl acetate by distillation under reduced pressure.[6]
- Cool the residue to 50°C and add 1000 mL of water. Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution while maintaining the temperature at 50°C and stirring for 30 minutes.[6]
- Cool the mixture to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then separate the organic phase.[6]

## Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

- Crude **3-Bromo-2,2-bis(bromomethyl)propanol**
- Suitable solvent (e.g., n-pentane from the synthesis workup)

Procedure:

- Cool the organic phase obtained from the synthesis to 0°C to precipitate white crystals.[\[6\]](#)
- Collect the crystals by suction filtration.[\[6\]](#)
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
- Dry the purified crystals at 50°C for 6 hours.[\[6\]](#) A yield of approximately 93% with a purity of 99.6% (by GC) has been reported using this method.[\[6\]](#)

## Analytical Characterization

Sample Preparation:

- Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

$^1\text{H}$  NMR Spectroscopy Protocol:

- Use a 400 MHz or higher NMR spectrometer.
- Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Calibrate the spectrum using the TMS peak at 0.00 ppm and integrate all distinct peaks.

- To confirm the hydroxyl (-OH) peak, add a drop of D<sub>2</sub>O, shake the NMR tube, and re-acquire the spectrum; the -OH peak should disappear or significantly diminish.

Protocol:

- Obtain the IR spectrum of a thin film of the purified product on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Use an FTIR spectrometer to record the spectrum from 4000 to 400 cm<sup>-1</sup>.
- Identify the characteristic absorption bands for the functional groups present in the molecule. Expected characteristic peaks include a broad O-H stretch around 3300-3400 cm<sup>-1</sup>, C-H stretching and bending, a C-O stretch, and a C-Br stretch.

Protocol:

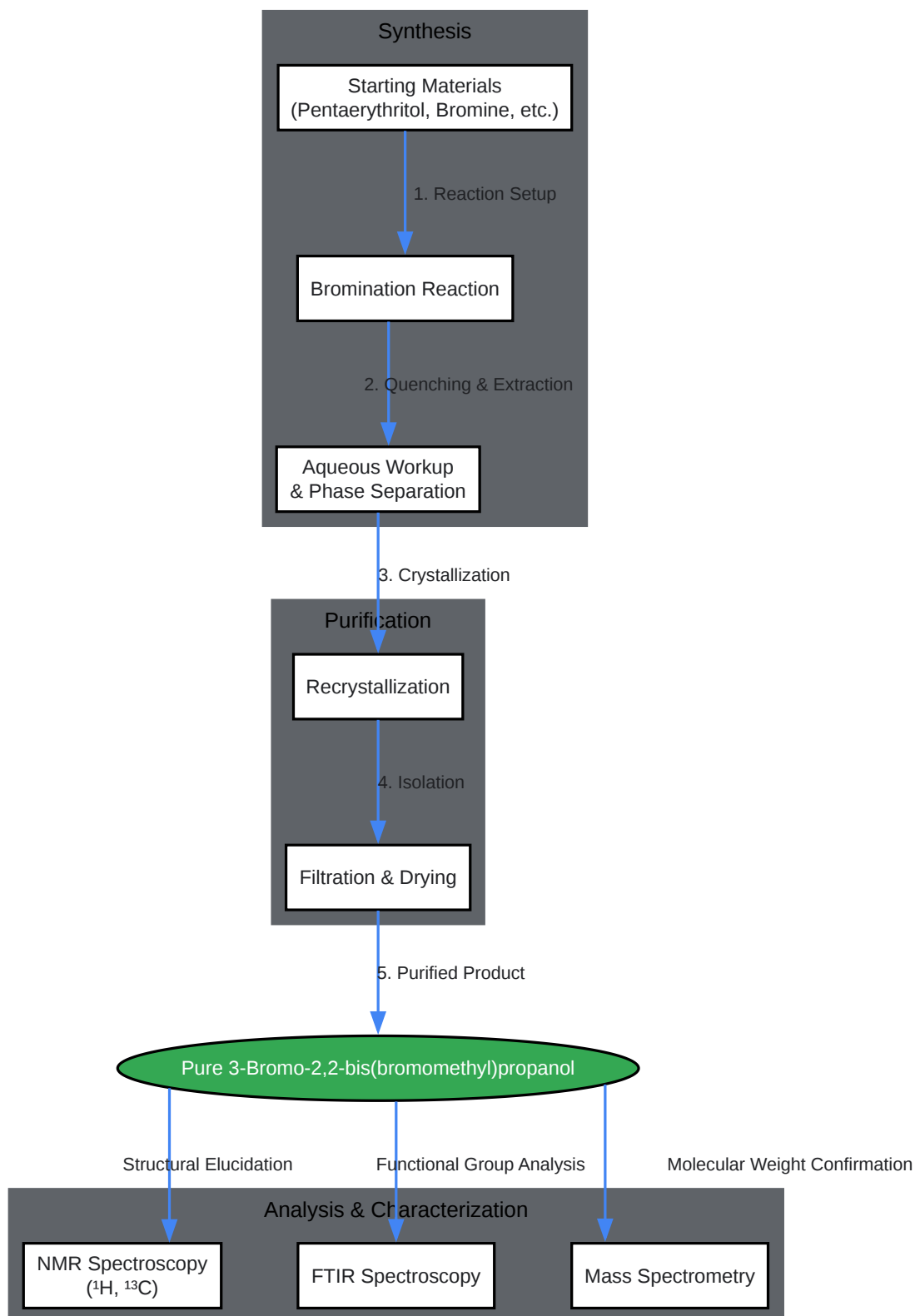
- Analyze the purified product using a mass spectrometer, typically with an Electron Ionization (EI) source.
- Obtain the mass spectrum and identify the molecular ion peak and major fragmentation patterns.
- The mass spectrum is expected to show a characteristic isotopic pattern for a tribrominated compound.

## Reactivity and Applications

**3-Bromo-2,2-bis(bromomethyl)propanol** is a bifunctional molecule with both nucleophilic (hydroxyl) and electrophilic (bromomethyl) centers. The hydroxyl group can undergo typical alcohol reactions such as esterification and oxidation. The carbon-bromine bonds are susceptible to nucleophilic substitution. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules.<sup>[7]</sup>

Its primary industrial application is as a reactive flame retardant in the production of elastomers, coatings, and foams.<sup>[8]</sup> In the context of drug development, its structural motifs can be incorporated into larger molecules to modulate their physicochemical properties. It is also noted to be a potential mutagen, a property attributed to its ability to act as an alkylating agent.<sup>[1]</sup>

## Visualizations



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Caption: Workflow for the synthesis and analysis of **3-Bromo-2,2-bis(bromomethyl)propanol**.

## Safety and Handling

**3-Bromo-2,2-bis(bromomethyl)propanol** should be handled with caution as it is considered hazardous.[1] Direct physical contact should be avoided.[1] All handling should occur in a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.[1] In case of a spill, the solid material should be dampened with alcohol and transferred to a suitable container for disposal.[1]

First Aid Measures:[1]

- Ingestion: Do NOT induce vomiting. If the person is conscious, give 1 or 2 glasses of water to dilute the chemical and seek immediate medical attention.
- Inhalation: Move the person to fresh air. If symptoms develop, seek medical attention.
- Skin Contact: Immediately flush the affected skin with water while removing contaminated clothing. Wash the affected area thoroughly with soap and water.
- Eye Contact: Immediately flush the eyes with water or normal saline solution for 20-30 minutes and seek immediate medical attention.

Store the compound in a cool, dry, and dark location in a tightly sealed container, away from incompatible materials.[1]

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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Bromo-2,2-bis(bromomethyl)propanol synthesis - chemicalbook [chemicalbook.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
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